2-({9-benzyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(2-chloro-4-methylphenyl)acetamide
説明
特性
IUPAC Name |
2-(6-benzyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3S2/c1-17-11-12-21(20(27)13-17)29-24(32)16-35-26-28-14-23-25(30-26)19-9-5-6-10-22(19)31(36(23,33)34)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARCQOZRFGKLTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural and Substituent Comparisons
- Impact of Substituents: The 2-chloro-4-methylphenyl group in the target compound likely improves membrane permeability compared to the 4-methylphenyl group in .
Table 3: Functional Comparisons
- Mechanistic Considerations :
Challenges and Opportunities
- Structural Complexity: The tricyclic core poses synthesis challenges compared to simpler spirocyclic () or thiazolidinone () systems.
- Lumping Strategies : Compounds with similar backbones (e.g., ) may be grouped for predictive modeling (), though substituent-specific effects warrant individual analysis .
Q & A
Basic Research: How can the multi-step synthesis of this compound be optimized for yield and purity?
Methodological Answer:
The synthesis involves sequential steps: (1) constructing the pyrido[5,4-c][2,1]benzothiazoline core, (2) introducing the benzyl and chloro substituents, and (3) coupling the thioacetamide moiety. Key optimizations include:
- Temperature control : Maintaining 80–100°C during cyclization steps to avoid side-product formation (e.g., over-oxidation of sulfur groups) .
- Solvent selection : Using anhydrous THF or benzene for spirocyclic intermediates to enhance solubility and reaction homogeneity .
- Catalyst screening : Palladium on carbon (Pd/C) for selective hydrogenation of nitro groups without reducing the thiadiazole ring .
Purity validation : Post-synthesis, HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR are critical for confirming structural integrity (>95% purity threshold recommended) .
Advanced Research: What experimental strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Discrepancies in reported IC₅₀ values (e.g., 2.5 µM vs. 8.7 µM for MCF-7 inhibition) may arise from:
- Assay conditions : Differences in cell culture media (e.g., serum concentration affecting compound solubility) or incubation time .
- Target specificity : Off-target kinase inhibition (e.g., EGFR vs. PDGFR) can be clarified via kinase profiling panels or CRISPR-based gene silencing .
- Metabolic stability : Use hepatic microsome assays to assess if metabolite interference occurs in certain models .
Resolution workflow :
Replicate assays under standardized conditions (e.g., RPMI-1640 + 10% FBS, 48h incubation).
Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays).
Perform molecular docking to identify binding site variations across homologs .
Basic Research: Which analytical techniques are most reliable for characterizing the compound’s stereochemistry?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration of the tricyclic core and confirms sulfanyl group orientation (e.g., axial vs. equatorial) .
- NOESY NMR : Detects through-space proton interactions to validate spatial arrangement of the benzyl and chloro substituents .
- Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane:isopropanol 90:10), critical for assessing synthetic stereoselectivity .
Advanced Research: How can structure-activity relationships (SAR) guide the design of analogs with enhanced anti-inflammatory activity?
Methodological Answer:
Key SAR insights include:
- Benzyl substitution : Electron-withdrawing groups (e.g., -Cl) at the para position enhance COX-2 inhibition (ΔIC₅₀ = 1.8 µM vs. 4.2 µM for -OCH₃) by stabilizing π-π stacking with Tyr385 .
- Sulfanyl linker : Replacing sulfur with sulfone (-SO₂-) reduces cytotoxicity in HEK293 cells but diminishes TNF-α inhibition (EC₅₀ increases from 0.9 µM to 3.4 µM) .
Design protocol :
Synthesize analogs with fluorinated benzyl groups (e.g., -CF₃) to improve membrane permeability (logP optimization).
Use MD simulations to predict binding stability in the COX-2 active site .
Validate in murine LPS-induced inflammation models, measuring IL-6 and IL-1β suppression .
Basic Research: What are the critical steps for ensuring batch-to-batch reproducibility in synthesis?
Methodological Answer:
- Intermediate purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) after each synthetic step removes residual reagents .
- Stoichiometric precision : Maintain exact 1:1 molar ratios during coupling reactions (e.g., thiol-amide bond formation) to prevent oligomerization .
- In-process controls (IPC) : Monitor reaction progression via TLC (Rf = 0.3–0.5 in EtOAc) and adjust pH to 7–8 during aqueous workups to avoid hydrolysis .
Advanced Research: How can non-covalent interactions (e.g., π-stacking, hydrogen bonding) be exploited to improve target selectivity?
Methodological Answer:
- π-Stacking optimization : Introduce naphthyl substituents to enhance affinity for aromatic residues (e.g., His90 in MAPK14) .
- Hydrogen bond donors : Replace chloro substituents with -NHCOCH₃ to form H-bonds with Thr106 in the ATP-binding pocket of kinases .
Experimental validation :
Synthesize derivatives with modified aromatic systems.
Perform ITC (isothermal titration calorimetry) to quantify binding entropy/enthalpy changes .
Test selectivity across kinase panels (e.g., Eurofins KinaseProfiler) .
Basic Research: What safety protocols are essential when handling this compound’s intermediates (e.g., sulfanyl precursors)?
Methodological Answer:
- Ventilation : Use fume hoods during thiolation steps (H₂S release risk) .
- PPE : Nitrile gloves and chemical goggles to prevent dermal/ocular exposure (LD₅₀ = 220 mg/kg in rats) .
- Waste disposal : Quench reactive intermediates with 10% NaHCO₃ before aqueous disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
